molecular formula C19H21N3O3S B2421029 N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923681-07-6

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2421029
CAS RN: 923681-07-6
M. Wt: 371.46
InChI Key: NYSPKTQNUMGFTR-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Interaction Studies and Molecular Properties

A study by Raphael et al. (2015) on quinoxaline derivatives, which share a structural resemblance with the given compound, focused on the interactions of methyl acetate with aqueous solutions of these derivatives. The research examined the effects of temperature and concentration on various molecular properties, providing insights into solute-solute, solute-solvent, and solvent-solvent interactions in mixtures, which could be relevant for understanding the behavior of similar compounds in solution (Raphael, Bahadur, & Ebenso, 2015).

Catalytic Behavior in Hydrogenation Processes

Carrión et al. (2007) explored ruthenium complexes containing substituted bis(pyrazolyl)methane ligands for their catalytic behavior in the transfer hydrogenation of ketones. This study sheds light on how modifications to the pyrazolyl methanes, akin to the specified compound, influence catalytic activity and could inform the design of new catalysts for organic synthesis (Carrión et al., 2007).

Metal Complex Formation and Biological Activity

Research by Li et al. (2010) on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, including synthesis, structure, and biological activity, could have parallels with the study of N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. These compounds' ability to form complexes with metals and their cytotoxic activity against cancer cells highlight potential areas of application in medicinal chemistry and materials science (Li, Song, Dai, & Tang, 2010).

Corrosion Inhibition Properties

A study on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides by Olasunkanmi et al. (2016) examined their adsorption characteristics and inhibition of mild steel corrosion in an acidic medium. This research is relevant for understanding the broader applications of sulfonamide derivatives in protecting metals from corrosion, which could be beneficial for industrial applications (Olasunkanmi, Obot, & Ebenso, 2016).

properties

IUPAC Name

N-[2-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-8-4-5-9-15(13)19-12-18(20-22(19)14(2)23)16-10-6-7-11-17(16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPKTQNUMGFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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